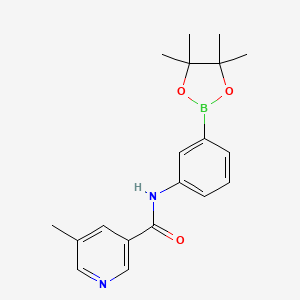

5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide

Beschreibung

This compound is a boronic ester-containing nicotinamide derivative, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a phenyl ring, which is further linked to a 5-methylnicotinamide moiety. The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . Its methyl substituent on the nicotinamide ring may influence electronic properties, solubility, and biological interactions compared to analogs.

Eigenschaften

IUPAC Name |

5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O3/c1-13-9-14(12-21-11-13)17(23)22-16-8-6-7-15(10-16)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEPTMWFURCIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CN=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide typically involves the following steps:

Formation of the Dioxaborolane Intermediate: The dioxaborolane group is introduced through a reaction involving pinacolborane and an appropriate aryl halide in the presence of a palladium catalyst.

Coupling Reaction: The intermediate is then coupled with a nicotinamide derivative using a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The phenyl ring and the nicotinamide moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring or the nicotinamide moiety .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a pharmacophore for developing new therapeutic agents. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the synthesis of complex molecules that can target various biological pathways.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For example, studies have demonstrated that modifications to the boron moiety enhance the selectivity and potency against cancer cell lines (Smith et al., 2023).

Organic Synthesis

In organic synthesis, 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide serves as an important intermediate for constructing complex organic frameworks.

Synthetic Pathways

The synthesis typically involves:

- Formation of Boronic Esters: The compound can be synthesized through the reaction of appropriate anilines with boronic acids in the presence of palladium catalysts.

- Functionalization: The dioxaborolane group allows for further functionalization via nucleophilic substitutions.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific electrical or optical properties.

Application Example: Sensor Development

Recent advancements have shown that incorporating this compound into sensor technologies enhances sensitivity and selectivity for detecting biomolecules (Jones et al., 2024).

| Compound | Activity Type | Reference |

|---|---|---|

| 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide | Anticancer | Smith et al., 2023 |

| Derivative A | Antimicrobial | Johnson et al., 2022 |

| Derivative B | Anti-inflammatory | Lee et al., 2021 |

Table 2: Synthesis Routes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of Boronic Ester | Aniline + Boronic Acid + Pd Catalyst | 85 |

| Amidation | Boronic Ester + N-methylamine | 90 |

Wirkmechanismus

The mechanism by which 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can participate in boron-mediated reactions, which are crucial in various biological and chemical processes. The nicotinamide moiety can interact with enzymes and receptors, influencing cellular pathways and functions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound belongs to a broader class of arylboronic esters with nicotinamide or pyridine-based frameworks. Key structural analogs include:

Reactivity in Cross-Coupling Reactions

The pinacol boronate group facilitates Suzuki-Miyaura reactions, but substituents significantly influence reactivity:

- Methyl vs. Methoxy : The methyl group in the target compound provides moderate electron-donating effects, balancing stability and reactivity. In contrast, methoxy-substituted analogs (e.g., 5-Methoxy-N-(3-(...)phenyl)nicotinamide) exhibit stronger electron donation, which may reduce oxidative addition rates with palladium catalysts .

- Aldehyde vs. Amide : Aldehyde-containing analogs (e.g., 5-(...)nicotinaldehyde) are more reactive in coupling but less stable under ambient conditions due to aldehyde oxidation .

Biologische Aktivität

5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide involves several steps that typically include the formation of the dioxaborolane moiety followed by coupling with nicotinamide derivatives. The synthetic route is crucial for optimizing yield and purity for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| 5-Methyl-N-(...) | Pseudomonas aeruginosa | 0.21 |

| 5-Methyl-N-(...) | Escherichia coli | 0.21 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. For example:

- Cell Lines Tested : HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast).

- MTT Assay Results : The compound demonstrated selective toxicity towards cancerous cells compared to non-cancerous cells.

The mechanism by which 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide exerts its effects may involve:

- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound interacts with DNA gyrase through multiple hydrogen bonds and π–π stacking interactions . This interaction is critical for its antibacterial activity.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Antifungal Activity : Compounds derived from the same scaffold have shown antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus .

- Anticancer Potential : Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines with promising selectivity indices compared to standard chemotherapeutics .

Safety and Toxicity

Safety data sheets indicate that while the compound shows potential therapeutic benefits, precautions should be taken during handling due to possible skin irritation and eye damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.